molecular formula C24H30O8S B5231633 dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate

dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate

Cat. No. B5231633
M. Wt: 478.6 g/mol
InChI Key: VNPRPBAQRGGHIY-UHFFFAOYSA-N
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Description

Dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate, also known as DBPDA, is a chemical compound with a molecular formula of C24H28O10S. DBPDA is a sulfonate ester that has shown potential in various scientific applications.

Mechanism of Action

Dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate acts as a crosslinking agent by forming covalent bonds between polymer chains, resulting in the formation of a three-dimensional network. This network enhances the mechanical properties of the polymer and improves its resistance to heat and chemicals. As a surfactant, dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate reduces the interfacial tension between the polymer and the aqueous phase, resulting in the formation of stable emulsions. In metal-organic frameworks, dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate acts as a bridging ligand between metal ions, resulting in the formation of a porous structure.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate. However, studies have shown that dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate is non-toxic and does not have any adverse effects on human health.

Advantages and Limitations for Lab Experiments

Dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate has several advantages in lab experiments, including its high yield synthesis, low toxicity, and versatility in various scientific applications. However, one of the limitations of dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate is its limited solubility in polar solvents, which can limit its use in certain applications.

Future Directions

There are several future directions for dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate research, including its potential use as a drug delivery system, as a biosensor for the detection of biomolecules, and as a catalyst for organic reactions. dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate can also be modified to improve its solubility and enhance its performance in various applications.
Conclusion:
dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate is a versatile chemical compound that has shown potential in various scientific applications. Its high yield synthesis, low toxicity, and versatility make it a promising candidate for future research in the fields of polymer synthesis, metal-organic frameworks, and catalysis. Further research is needed to explore its potential use in drug delivery systems, biosensors, and other applications.

Synthesis Methods

Dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate can be synthesized through the reaction between 4,4'-oxybis(benzenesulfonyl chloride) and dibutyl oxalate in the presence of a base. The reaction yields dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate as a white crystalline solid with a high yield.

Scientific Research Applications

Dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate has been used in various scientific research applications, including as a crosslinking agent in polymer synthesis, as a surfactant in emulsion polymerization, and as a precursor for sulfonated polymers. dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate has also been used as a ligand for the synthesis of metal-organic frameworks and as a catalyst for organic reactions.

properties

IUPAC Name

butyl 2-[4-[4-(2-butoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O8S/c1-3-5-15-29-23(25)17-31-19-7-11-21(12-8-19)33(27,28)22-13-9-20(10-14-22)32-18-24(26)30-16-6-4-2/h7-14H,3-6,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPRPBAQRGGHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 2-[4-[4-(2-butoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate

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